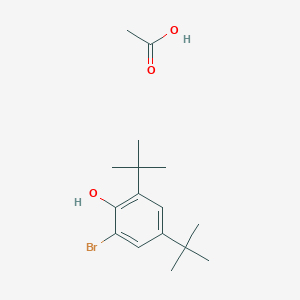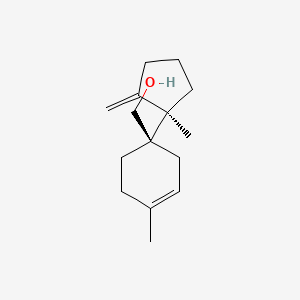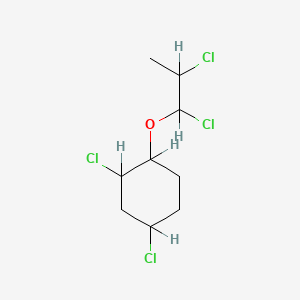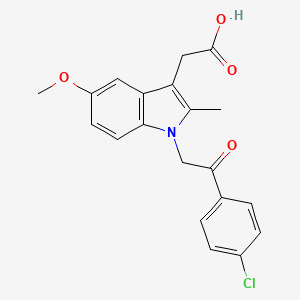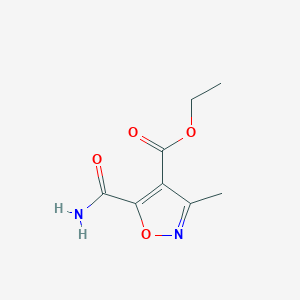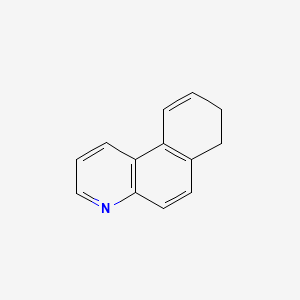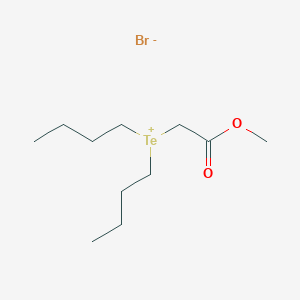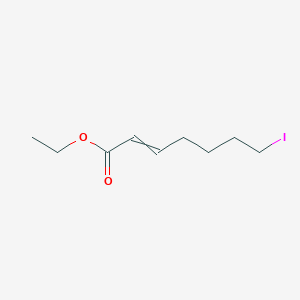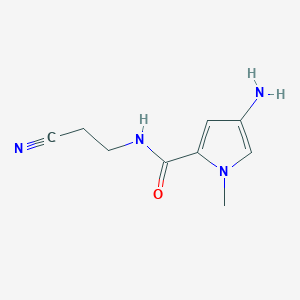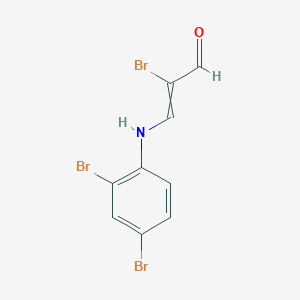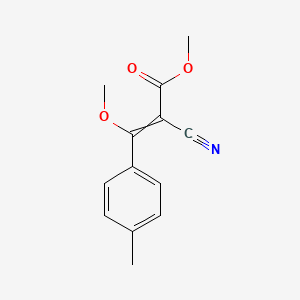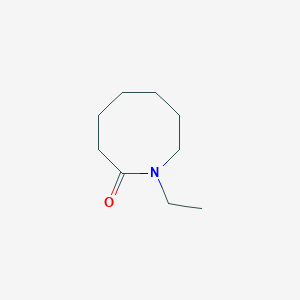
1-Ethylazocan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylazocan-2-one is an organic compound with the molecular formula C9H17NO It belongs to the class of azocanes, which are nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethylazocan-2-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process. For example, the use of a strong acid like sulfuric acid or a base like sodium hydroxide can promote the formation of the azocane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethylazocan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The nitrogen atom in the azocane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted azocanes depending on the reagents used.
Applications De Recherche Scientifique
1-Ethylazocan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethylazocan-2-one involves its interaction with specific molecular targets. The nitrogen atom in the azocane ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Methylazocan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Propylazocan-2-one: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 1-Ethylazocan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group can affect the compound’s solubility, stability, and overall chemical behavior compared to its analogs.
Propriétés
Numéro CAS |
103039-86-7 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-ethylazocan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-10-8-6-4-3-5-7-9(10)11/h2-8H2,1H3 |
Clé InChI |
KTXIRTMXSAEEQA-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


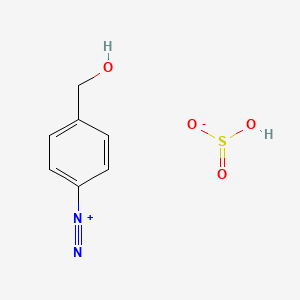
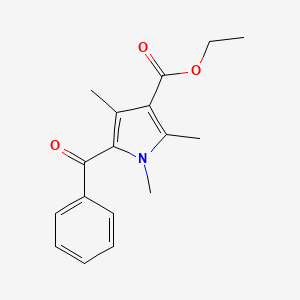
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)
